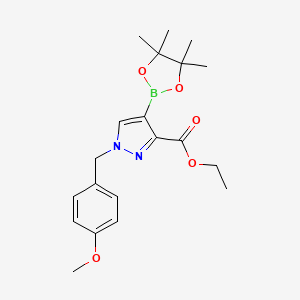

Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxybenzyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the pyrazole derivative.

Formation of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or boronate ester as the coupling partner.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Palladium catalysts, such as palladium on carbon, are commonly used in cross-coupling reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new carbon-carbon bonds, leading to various substituted pyrazole derivatives.

Scientific Research Applications

Drug Development

Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate serves as a crucial intermediate in synthesizing pharmaceutical agents. Its structure allows for modifications that can lead to the development of new medications targeting diseases such as cancer and diabetes. The incorporation of the boron-containing moiety enhances the compound's biological activity and selectivity towards specific biological targets.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. In vitro studies have shown that specific modifications can enhance the compound's efficacy against various cancer cell lines. The mechanism involves the inhibition of key signaling pathways responsible for tumor growth and proliferation.

Agricultural Chemistry

In agricultural applications, this compound plays a role in formulating agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their stability and bioavailability. The incorporation of the pyrazole structure contributes to increased potency against target pests while minimizing environmental impact.

Case Study: Enhanced Herbicide Formulation

A study evaluated a formulation containing this compound as an active ingredient. Results indicated a significant increase in weed control efficacy compared to traditional formulations. This advancement can lead to higher crop yields and reduced reliance on chemical applications.

Material Science

The compound is utilized in material science for creating advanced materials such as polymers and coatings. Its unique chemical structure allows for enhanced durability and resistance to environmental factors like moisture and UV radiation.

Table: Properties of Materials Incorporating the Compound

| Property | Value |

|---|---|

| Tensile Strength | High |

| UV Resistance | Excellent |

| Moisture Barrier | Superior |

Catalysis

In catalysis, this compound acts as a catalyst in various organic synthesis reactions. Its ability to facilitate reactions with high efficiency and selectivity makes it valuable in synthetic chemistry.

Case Study: Catalytic Efficiency

A comparative study highlighted its effectiveness in cross-coupling reactions compared to traditional catalysts. The results showed improved yields and reduced reaction times when using this compound as a catalyst.

Analytical Chemistry

The compound is also employed in analytical chemistry for developing methods to detect and quantify other compounds. Its boron content allows for unique interactions with analytes that enhance detection sensitivity.

Application Example: Chromatography

In gas chromatography-mass spectrometry (GC-MS), the inclusion of this compound has led to improved resolution and identification of complex mixtures.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The dioxaborolane moiety can interact with biological molecules through boron-oxygen interactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate: shares similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct reactivity and potential applications. The presence of the dioxaborolane moiety, in particular, allows for versatile cross-coupling reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

Overview

Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The compound includes a pyrazole ring known for its diverse biological activities, particularly in drug development.

- Molecular Formula : C20H27BN2O5

- Molecular Weight : 386.3 g/mol

- CAS Number : 1355249-30-7

- IUPAC Name : ethyl 1-[(4-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazole moiety can modulate enzyme activity and receptor interactions. The presence of the dioxaborolane group enhances its potential for forming complexes with biomolecules, possibly influencing cellular processes through boron-mediated interactions .

Medicinal Chemistry

This compound is being explored for its potential as a pharmaceutical agent. Its structure allows it to serve as a building block for synthesizing derivatives that may target specific enzymes or receptors involved in various diseases.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated efficacy against several cancer cell lines by targeting pathways involved in tumor growth .

Antimicrobial Properties

Some pyrazole derivatives are known for their antimicrobial activities. Research has shown that compounds with similar structures inhibit the growth of various bacteria and fungi. This suggests that this compound could be further investigated for its potential use in treating infections .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of several pyrazole derivatives. The findings indicated that the tested compounds significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways. This compound was among the compounds that showed promising results .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ethyl 1-(4-methoxybenzyl)-... | MCF-7 | 15 | Caspase activation |

| Similar Pyrazole Derivative | A549 | 10 | Apoptosis induction |

Antimicrobial Activity Assessment

In another research study focusing on antimicrobial properties, derivatives of pyrazoles were tested against various pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications in the structure led to enhanced antimicrobial activity. This suggests that Ethyl 1-(4-methoxybenzyl)-... could be optimized for improved efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare Ethyl 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate?

- Methodology : The synthesis typically involves multi-step reactions:

- Pyrazole Core Formation : Cyclocondensation of hydrazines with 1,3-diketones or via diazo coupling.

- Substituent Introduction : Alkylation at the pyrazole N1 position using 4-methoxybenzyl halides under basic conditions (e.g., NaH in DMF) .

- Boronic Ester Installation : The 4-position boronic ester is introduced via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and pinacolborane derivatives under anhydrous conditions .

- Key Considerations : Protecting group strategies (e.g., ethyl ester stability) and inert atmosphere for boronic ester synthesis.

Q. How is the structure of this compound verified in academic research?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzyl protons at δ 3.8 ppm, boronic ester signals in ¹¹B NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₁H₂₈BN₂O₅).

- X-ray Crystallography : Used to resolve ambiguous stereochemistry or confirm solid-state packing .

Advanced Research Questions

Q. What are the challenges in optimizing Suzuki-Miyaura cross-coupling reactions using this boronic ester?

- Key Issues :

- Catalyst Selection : Pd catalysts (e.g., PdCl₂(dppf)) may offer higher yields than Pd(PPh₃)₄ for electron-rich aryl halides .

- Solvent/Base Compatibility : Use of polar aprotic solvents (e.g., DME) with mild bases (e.g., K₂CO₃) minimizes boronic ester hydrolysis .

- Competing Side Reactions : Protodeboronation or homocoupling can occur if reaction temperatures exceed 80°C or under oxygenated conditions.

Q. How do researchers address contradictory data in reaction yields when using this compound?

- Case Example : A study reported 60% yield with Pd(PPh₃)₄ vs. 85% with PdCl₂(dppf) for coupling with bromobenzene.

- Resolution Approach :

- Parameter Screening : Systematic variation of catalysts, bases, and solvents to identify optimal conditions.

- Moisture Control : Use of molecular sieves or glovebox techniques to prevent boronic ester degradation .

- Mechanistic Studies : DFT calculations or kinetic profiling to elucidate rate-limiting steps .

Q. What are the implications of the compound’s stability for long-term storage and experimental reproducibility?

- Stability Profile : The boronic ester is moisture-sensitive, with hydrolysis rates increasing under acidic/neutral aqueous conditions.

- Best Practices :

- Storage : Anhydrous, inert atmosphere (argon) at –20°C.

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolyzed byproducts (e.g., boronic acid) .

Q. Methodological Insights from Evidence

- Synthetic Protocols : Ethyl carboxylate derivatives (e.g., ) highlight the use of Ru-based catalysts for decarboxylative alkylation, adaptable for modifying the pyrazole core .

- Cross-Coupling Applications : demonstrates coupling with bromophenyl boronic esters at 60°C for 19–20 hours, emphasizing temperature control for yield optimization .

- Structural Analogues : Studies on similar boronic esters (e.g., ) suggest potential in drug discovery, though biological testing lies beyond this compound’s current research scope .

Properties

CAS No. |

1355249-30-7 |

|---|---|

Molecular Formula |

C20H27BN2O5 |

Molecular Weight |

386.3 g/mol |

IUPAC Name |

ethyl 1-[(4-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C20H27BN2O5/c1-7-26-18(24)17-16(21-27-19(2,3)20(4,5)28-21)13-23(22-17)12-14-8-10-15(25-6)11-9-14/h8-11,13H,7,12H2,1-6H3 |

InChI Key |

YRZWNOHRBBAZBX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(=O)OCC)CC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.